6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C14H11N5O4 and its molecular weight is 313.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.08110385 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Bioactive Heterocycles
6-Amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been used as a precursor for synthesizing various bioactive heterocycles, including pyrimidinone, oxazinone, and iminopyrimidine derivatives. These derivatives have shown potent antimicrobial activity, indicating their potential in developing new antimicrobial agents (El-ziaty et al., 2018).
Antimicrobial Agent Development
A similar compound, with slight variation in structure, has been utilized as a building block for creating novel classes of pyrazolopyrano-[oxazines and pyrimidinones. These synthesized compounds have been evaluated for their antimicrobial properties and have shown potent activity, underscoring their potential use in developing new antimicrobial agents (El-ziaty et al., 2016).
Antiviral Research
Another derivative, 6‐Amino‐3‐methyl‐4‐(4‐nitrophenyl)‐2,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile, has been used to synthesize pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation. Some of these products were tested against Herpes Simplex Virus type-1 (HSV-1), demonstrating the compound's relevance in antiviral research (Shamroukh et al., 2007).
Corrosion Inhibition
Derivatives of 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies reveal the potential of these compounds in industrial applications, particularly in protecting metals from corrosion (Yadav et al., 2016).
Photophysical Properties
The photophysical properties of similar derivatives have been studied, revealing insights into their absorption and fluorescence behavior. This research is crucial in developing applications in photochemistry and related fields (Kumari et al., 2016).
Synthetic Organic Chemistry
These compounds are also used as building blocks in synthetic organic chemistry for developing various biologically important heterocyclic compounds. Their role inthe synthesis of these compounds highlights their versatility and importance in the field of medicinal chemistry (Patel, 2017).
Multicomponent Condensation Synthesis
The compound has been utilized in multicomponent condensation reactions, demonstrating its utility in synthesizing diverse chemical structures. Such applications are important in the field of green chemistry, where efficiency and environmental friendliness are key considerations (Shinde et al., 2008).
Crystallographic Studies
X-ray crystallography studies of related carbonitrile compounds have been conducted, providing valuable structural insights. These studies are crucial in understanding the molecular geometry and interactions of these compounds, which is essential for their application in various fields (Sharma et al., 2015).
Antitumor and Antimicrobial Agents
Derivatives synthesized from 6-amino-3-methyl-4-(substituted-phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been explored for their antitumor and antimicrobial properties. This exploration highlights the potential of these compounds in pharmaceutical applications (Hafez & El-Gazzar, 2015).
Anti-Cancer Nanoformulation
A novel pyrano[2,3-c] pyrazole heterocyclic compound has been identified with anti-cancer activity and formulated into a nanoformulation for therapeutic applications. This development signifies the compound's potential in cancer treatment (Sun et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c1-6-11-12(8-4-7(19(21)22)2-3-10(8)20)9(5-15)13(16)23-14(11)18-17-6/h2-4,12,20H,16H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMMSRCSIONQCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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